

# BMS-754807: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**BMS-754807** is a potent and orally bioavailable small molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[1][2][3] As a reversible, ATP-competitive antagonist, **BMS-754807** has demonstrated significant anti-proliferative and pro-apoptotic activity across a broad range of cancer cell lines and in vivo tumor models.[1][4] This technical guide provides a detailed overview of the chemical structure, properties, mechanism of action, and key experimental data related to **BMS-754807**, intended for professionals in the fields of oncology research and drug development.

# **Chemical Structure and Properties**

**BMS-754807** is a pyrrolotriazine derivative with the IUPAC name (2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide. Its chemical and physical properties are summarized in the tables below.

### **Table 1: Chemical Identifiers**



| Identifier        | Value                                                                                                                                  |  |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | (2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f]triazin-2-yl]-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide |  |
| CAS Number        | 1001350-96-4                                                                                                                           |  |
| Molecular Formula | C23H24FN9O                                                                                                                             |  |
| SMILES            | CC1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=N<br>NC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F                                                                 |  |
| InChI Key         | LQVXSNNAFNGRAH-QHCPKHFHSA-N                                                                                                            |  |

**Table 2: Physicochemical Properties** 

| Property         | Value                                                                          |  |
|------------------|--------------------------------------------------------------------------------|--|
| Molecular Weight | 461.49 g/mol                                                                   |  |
| Appearance       | White to off-white solid powder                                                |  |
| Purity           | ≥98%                                                                           |  |
| Solubility       | DMSO: ≥ 100 mg/mL (216.69 mM), Ethanol: 92 mg/mL (199.35 mM), Water: Insoluble |  |

# Pharmacological Properties and Mechanism of Action

**BMS-754807** is a potent, reversible inhibitor of the IGF-1R/IR family of receptor tyrosine kinases. It acts by competing with ATP for binding to the kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell growth, proliferation, and survival.

# **Table 3: In Vitro Inhibitory Activity (IC50)**



| Target                | IC50 (nM) |
|-----------------------|-----------|
| IGF-1R                | 1.8       |
| Insulin Receptor (IR) | 1.7       |
| Met                   | 6         |
| TrkA                  | 7         |
| TrkB                  | 4         |
| AurA                  | 9         |
| AurB                  | 25        |
| RON                   | 44        |

**BMS-754807** effectively suppresses the proliferation of a wide array of human tumor cell lines, including those of mesenchymal, epithelial, and hematopoietic origin, with IC50 values typically in the nanomolar range.

Table 4: Anti-proliferative Activity in Selected Cell Lines

(IC50)

| Cell Line  | Cancer Type      | IC50 (nM) |
|------------|------------------|-----------|
| IGF-1R-Sal | -                | 7         |
| Rh41       | Rhabdomyosarcoma | 5         |
| Geo        | Colon Carcinoma  | 365       |

# **Signaling Pathway**

**BMS-754807** inhibits the IGF-1R signaling cascade, which plays a critical role in cancer cell proliferation and survival. Upon binding of its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, leading to the activation of two major downstream pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway. By blocking the initial phosphorylation event, **BMS-754807** effectively shuts down these pro-survival signals.





Click to download full resolution via product page

IGF-1R/IR Signaling Pathway Inhibition by BMS-754807.



# Experimental Protocols In Vitro Kinase Assay

The inhibitory activity of **BMS-754807** against IGF-1R and other kinases is determined using a biochemical assay.

- Objective: To quantify the concentration of BMS-754807 required to inhibit 50% of the kinase activity (IC50).
- Methodology:
  - Recombinant human IGF-1R enzyme is used.
  - A synthetic peptide, such as KKSRGDYMTMQIG, serves as the phosphoacceptor substrate.
  - The enzymatic reactions are conducted in 384-well plates in a buffer containing 100 mM
     HEPES (pH 7.4), 10 mM MgCl2, 0.015% Brij35, and 4 mM DTT.
  - The reaction is initiated by adding ATP at a concentration equivalent to its Km, a fluorescein-labeled peptide substrate, the enzyme, and varying concentrations of BMS-754807.
  - After a 60-minute incubation, the reaction is terminated with EDTA.
  - The reaction mixture is analyzed using a Caliper LabChip 3000 to separate the fluorescently labeled substrate from the phosphorylated product via electrophoresis.
  - Inhibition is calculated relative to controls (0% inhibition for vehicle-only, 100% for enzyme-free).
  - IC50 values are determined by non-linear regression analysis of the dose-response curves.

### **Cell Proliferation Assay**

The anti-proliferative effects of **BMS-754807** on cancer cell lines are assessed to determine its cellular potency.



- Objective: To measure the concentration of BMS-754807 that inhibits cell growth by 50% (IC50).
- · Methodology:
  - Cancer cells are seeded in 96-well plates at their optimal density and allowed to adhere.
  - Cells are treated with a range of concentrations of BMS-754807 (e.g., 0.1 to 1000 nM) for 72 hours.
  - Cell proliferation is quantified by measuring the incorporation of 3H-thymidine into the DNA.
  - Alternatively, a WST-1 reagent can be added, and the absorbance at 450 nm is measured to determine cell viability.
  - The IC50 value is calculated as the drug concentration required to inhibit cell proliferation by 50% compared to untreated control cells.

## **Experimental Workflow**

The following diagram illustrates a general workflow for the preclinical evaluation of a kinase inhibitor like **BMS-754807**.





Click to download full resolution via product page

#### Preclinical Evaluation Workflow for BMS-754807.

## Conclusion

**BMS-754807** is a well-characterized dual inhibitor of IGF-1R and IR with potent anti-tumor activity demonstrated in a variety of preclinical models. Its well-defined mechanism of action and favorable pharmacological profile have led to its investigation in clinical trials for the



treatment of various cancers. This guide provides foundational technical information to support further research and development efforts involving this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. apexbt.com [apexbt.com]
- 2. Bms-754807 | C23H24FN9O | CID 24785538 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BMS-754807 LKT Labs [lktlabs.com]
- 4. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [BMS-754807: A Comprehensive Technical Overview].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684702#bms-754807-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com